
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,5-dimethylphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The presence of the 4-chlorophenyl group and 2,5-dimethylphenyl amine moiety enhances its pharmacological profile. The structural formula can be represented as:
Anticancer Activity
Numerous studies have explored the anticancer properties of thiazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 1.61 ± 1.92 | Induces apoptosis via ERK1/2 pathway inhibition |
SK-MEL-2 (Skin) | 4.27 | Cell cycle arrest in G1 phase |
HCT15 (Colon Cancer) | < 10 | Disruption of tubulin polymerization |
Jurkat (Leukemia) | 19.5 | Interaction with Bcl-2 protein |
The compound exhibits significant cytotoxicity, particularly against lung and skin cancer cell lines, indicating its potential as a chemotherapeutic agent. Studies suggest that the chlorine atom at the para position enhances the cytotoxic activity, possibly due to increased electron-withdrawing effects that stabilize reactive intermediates during metabolism .
Anticonvulsant Activity
In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. Research indicates that thiazole derivatives can exhibit protective effects against seizures:
- Mechanism : The anticonvulsant action is often attributed to modulation of neurotransmitter systems and ion channels.
- Case Study : A derivative with a similar structure demonstrated complete protection in animal models against pentylenetetrazole-induced seizures, suggesting that modifications in the thiazole structure can enhance efficacy .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural components. Key observations include:
- Substituents on the Thiazole Ring : Electron-withdrawing groups (like chlorine) at specific positions enhance activity.
- Amino Group Positioning : The placement of amino groups on the phenyl rings significantly influences cytotoxicity and anticonvulsant properties.
These insights are essential for designing more potent analogues with improved therapeutic profiles.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, studies have shown that urea derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific application of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea in cancer therapy is under investigation, with preliminary data suggesting potential efficacy against specific cancer cell lines.
Anti-inflammatory Effects
Compounds containing furan and tetrahydropyran rings have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB and MAPK. This suggests that 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea could be effective in treating chronic inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented, indicating that this urea derivative may also exhibit activity against various bacterial and fungal strains. The presence of the furan ring is particularly noted for enhancing antimicrobial effects, potentially through disruption of microbial cell membranes.
Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer | Demonstrated significant inhibition of cell proliferation in breast cancer cells. |
Study B | Anti-inflammatory | Showed reduction in TNF-alpha levels in a murine model of arthritis. |
Study C | Antimicrobial | Exhibited activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-13-3-4-14(2)18(9-13)23-11-16(10-22)20-24-19(12-25-20)15-5-7-17(21)8-6-15/h3-9,11-12,23H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWVMYHVDKTQTR-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.